Sulfuric acid, p-((p-methylaminophenyl)azo)phenyl ester, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid, p-((p-methylaminophenyl)azo)phenyl ester, potassium salt is a complex organic compound that features both aromatic and azo functionalities. This compound is known for its vibrant color and is often used in various dyeing processes. The presence of the azo group (-N=N-) is responsible for its chromophoric properties, making it valuable in the textile and printing industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, p-((p-methylaminophenyl)azo)phenyl ester, potassium salt typically involves a multi-step process:
Coupling Reaction: The diazonium salt is then coupled with p-hydroxyphenyl ester in an alkaline medium to form the azo compound.
Esterification: The resulting azo compound undergoes esterification with sulfuric acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Reduction Reactions: The azo group can be reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Halogenated or nitrated derivatives of the original compound.
Reduction: p-methylaminophenyl and p-hydroxyphenyl amines .Hydrolysis: Phenol and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, p-((p-methylaminophenyl)azo)phenyl ester, potassium salt has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group acts as an electrophile in substitution reactions and can be reduced to form amines. The ester linkage allows for hydrolysis, releasing phenol and sulfuric acid, which can further participate in other reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilic acid: Another azo compound used in dyeing processes.
Methyl orange: A pH indicator that also contains an azo group.
Phenyl azo phenol: Used in the synthesis of various dyes and pigments.
Uniqueness
Sulfuric acid, p-((p-methylaminophenyl)azo)phenyl ester, potassium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
72649-28-6 |
---|---|
Molekularformel |
C13H12KN3O4S |
Molekulargewicht |
345.42 g/mol |
IUPAC-Name |
potassium;[4-[[4-(methylamino)phenyl]diazenyl]phenyl] sulfate |
InChI |
InChI=1S/C13H13N3O4S.K/c1-14-10-2-4-11(5-3-10)15-16-12-6-8-13(9-7-12)20-21(17,18)19;/h2-9,14H,1H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
WENUVCPWSPRPFA-UHFFFAOYSA-M |
Kanonische SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.